![molecular formula C21H18N2O7 B7811486 4-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2-ethoxyphenyl 4-nitrobenzoate](/img/structure/B7811486.png)
4-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2-ethoxyphenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2-ethoxyphenyl 4-nitrobenzoate is a synthetic organic compound with potential applications in various scientific fields. Its complex molecular structure suggests it might be utilized in organic synthesis, medicinal chemistry, or material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic reactions involving careful manipulation of its functional groups. Common methods may include:
Starting from a suitable substituted benzaldehyde or benzoic acid.
Employing a Knoevenagel condensation reaction to form the cyano enone moiety.
Coupling reactions to introduce the nitrobenzoate ester. Conditions may require solvents like ethanol or toluene, catalysts such as piperidine, and controlled temperatures.
Industrial Production Methods: Scaling up for industrial production might involve similar steps, optimized for yield and cost. Continuous flow chemistry could be employed to ensure consistency and efficiency in larger batches.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group could undergo oxidation to form different functional groups.
Reduction: The cyano group might be reduced to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions are possible due to the electron-withdrawing nature of the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Various halogenated reagents, bases, or acids under controlled conditions.
Major Products Formed:
From oxidation: carboxylic acids or nitrile oxides.
From reduction: primary amines or hydroxylamines.
From substitution: halogenated derivatives or substituted nitrobenzoates.
Scientific Research Applications
Chemistry: Utilized in synthetic organic chemistry for constructing complex molecular architectures. Biology: Potential use as a probe for studying enzyme activities or cellular pathways due to its functional groups. Medicine: Possible applications in drug discovery as a lead compound or intermediate in pharmaceuticals. Industry: Used in the development of advanced materials or chemical sensors.
Mechanism of Action
Mechanism by which the compound exerts its effects: This compound may interact with biological targets through its reactive functional groups, forming covalent or non-covalent bonds. Molecular targets and pathways involved: Potential targets include enzymes with nucleophilic active sites or receptors that can accommodate its large molecular structure, influencing cellular pathways such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Comparison with other similar compounds: List of similar compounds:
4-nitrobenzyl cyanide
Ethyl cyanoacetate
4-nitrobenzoic acid derivatives
This compound, with its intricate structure and reactive sites, holds promising potential across various scientific domains, providing a platform for innovative research and development.
Properties
IUPAC Name |
[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O7/c1-3-28-19-12-14(11-16(13-22)20(24)29-4-2)5-10-18(19)30-21(25)15-6-8-17(9-7-15)23(26)27/h5-12H,3-4H2,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSPWVXNCMRDFE-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)OCC)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)OCC)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
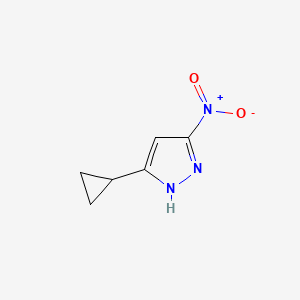
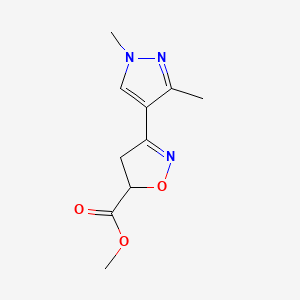
![ethyl 3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7811434.png)
![ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7811438.png)

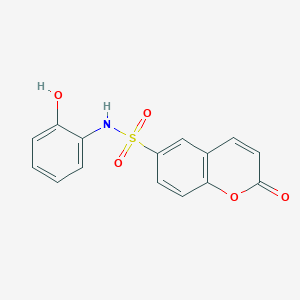
![4-({[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}methyl)benzoic acid](/img/structure/B7811450.png)
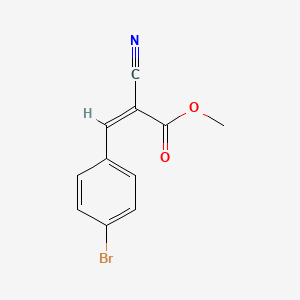
![6-tert-butyl-4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B7811463.png)
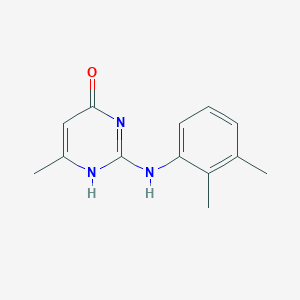
![4-Amino-2-((2-((5-(ethoxycarbonyl)-4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7811471.png)

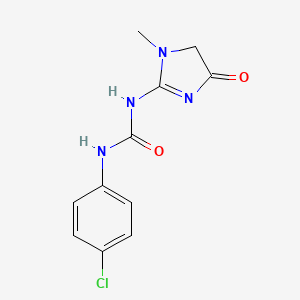
![N-[(2-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7811508.png)
